2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide
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Overview
Description
2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a triazine ring, a morpholine ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of the triazine core, followed by the introduction of the morpholine and methylamino groups. The final step involves the addition of the acetohydrazide moiety. Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or DMF .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the hydrazide group can form covalent bonds with target proteins, leading to their inactivation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine: Similar triazine core but different substituents.
Morpholino thiazolyl-2,4-thiazolidinediones: Contains a morpholine ring but different core structure.
Sulfathiazole: Contains a thiazole ring and sulfonamide group, used as an antimicrobial agent
Uniqueness
2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its combination of a triazine ring, morpholine ring, and hydrazide group. This combination provides a unique set of chemical properties, including enhanced solubility, reactivity, and potential biological activity .
Properties
Molecular Formula |
C10H17N7O2S |
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Molecular Weight |
299.36 g/mol |
IUPAC Name |
2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C10H17N7O2S/c1-12-8-13-9(17-2-4-19-5-3-17)15-10(14-8)20-6-7(18)16-11/h2-6,11H2,1H3,(H,16,18)(H,12,13,14,15) |
InChI Key |
KSRGFGMQYHYPHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)SCC(=O)NN)N2CCOCC2 |
Origin of Product |
United States |
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